molecular formula C13H10ClFN2O4S B11323596 2-Fluorophenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate

2-Fluorophenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11323596
M. Wt: 344.75 g/mol
InChI Key: LYQOHYUAJWLXDY-UHFFFAOYSA-N
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Description

2-FLUOROPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a chloropyrimidine core, and an ethanesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUOROPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-4,6-diaminopyrimidine and ethyl chloroformate.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-fluorobenzene and a suitable base.

    Addition of the Ethanesulfonyl Group: The ethanesulfonyl group can be added through a sulfonylation reaction using ethanesulfonyl chloride and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-FLUOROPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluorophenyl positions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

    Coupling Reactions: Catalysts like palladium complexes and bases such as potassium carbonate are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-FLUOROPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, and antiviral agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-FLUOROPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
  • 2-Fluorophenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate
  • 2-Fluorophenyl 5-chloro-2-(butylsulfonyl)pyrimidine-4-carboxylate

Uniqueness

2-FLUOROPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical properties such as increased solubility and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C13H10ClFN2O4S

Molecular Weight

344.75 g/mol

IUPAC Name

(2-fluorophenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C13H10ClFN2O4S/c1-2-22(19,20)13-16-7-8(14)11(17-13)12(18)21-10-6-4-3-5-9(10)15/h3-7H,2H2,1H3

InChI Key

LYQOHYUAJWLXDY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC=C2F)Cl

Origin of Product

United States

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